molecular formula C11H12ClNO4S B14489790 2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate CAS No. 63924-65-2

2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate

Cat. No.: B14489790
CAS No.: 63924-65-2
M. Wt: 289.74 g/mol
InChI Key: RPPZBZZVQVPOEQ-UHFFFAOYSA-N
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Description

2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloropropenyl group, a methylbenzene sulfonyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of 2-chloroprop-2-en-1-ol with 4-methylbenzenesulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropenyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Hydrolysis: The carbamate moiety can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfone derivatives.

    Hydrolysis: Formation of the corresponding amine and alcohol.

Scientific Research Applications

2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets. The chloropropenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl and carbamate groups also contribute to the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate: Similar structure but with a chlorobenzene sulfonyl group instead of a methylbenzene sulfonyl group.

    2-Chloroprop-2-en-1-yl phenyl sulfone: Contains a phenyl sulfone group instead of a carbamate moiety.

Uniqueness

2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is unique due to the presence of both a chloropropenyl group and a carbamate moiety, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

63924-65-2

Molecular Formula

C11H12ClNO4S

Molecular Weight

289.74 g/mol

IUPAC Name

2-chloroprop-2-enyl N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C11H12ClNO4S/c1-8-3-5-10(6-4-8)18(15,16)13-11(14)17-7-9(2)12/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

RPPZBZZVQVPOEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(=C)Cl

Origin of Product

United States

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